2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
This compound is a white crystalline solid with high solubility in water . It is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent . It has shown excellent antifungal activity against Gaeumannomyces graminis by inhibiting ergosterol synthesis and destroying ANT function .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds were synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a common feature in many synthetic compounds with diverse therapeutic efficacy . Theoretical studies for similar compounds were carried out using DFT/B3LYP/6-311++G(d,p) .Chemical Reactions Analysis
The compound interferes with ergosterol synthesis, reducing ergosterol content, increasing toxic intermediates, and finally causing biomembrane disruption . It also exhibits significant antibacterial activity .Physical and Chemical Properties Analysis
As a white crystalline solid, this compound has high solubility in water . More detailed physical and chemical properties would require further experimental analysis.Scientific Research Applications
Synthesis and Pharmacological Potential
- The continuous research for effective drugs has led to the exploration of derivatives of 1,2,4-triazol, including compounds similar to 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide. These derivatives exhibit significant synthetic and pharmacological potential, with recent studies focusing on the synthesis of new structures and their physical, chemical, and biological properties. An example includes the synthesis of pyrolin derivatives for potential biological activity, highlighting the compound's relevance in drug development (Chalenko et al., 2019).
Antibacterial and Antifungal Properties
- Sulfanilamide derivatives, including those structurally related to this compound, have been studied for their antibacterial and antifungal properties. Recent research includes the synthesis and characterization of such derivatives, assessing their antimicrobial activities against various bacterial and fungal strains (Wang et al., 2010).
Anti-inflammatory and Antitumor Activities
- Derivatives of 1,2,4-triazol have been synthesized and evaluated for their anti-inflammatory and antitumor activities. This includes research on compounds structurally similar to this compound, where some compounds have demonstrated considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Molecular Docking and Computational Studies
- Molecular docking and computational studies have been conducted on sulfanilamide derivatives, including those related to this compound. These studies aim to understand the binding interactions of these compounds with biological targets, which is crucial for drug design and development (Riaz et al., 2020).
Mechanism of Action
The mechanism of action of this compound was investigated by transmission electron microscopy (TEM) observation, assays of sterol composition, cell membrane permeability, intracellular ATP and mitochondrial membrane potential, and mPTP permeability, ROS measurement, RNA sequencing (RNA-seq) analysis .
Future Directions
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-8-9-16(14(2)10-13)21-18(25)12-26-19-23-22-17(24(19)20)11-15-6-4-3-5-7-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWQWAWJICHSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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